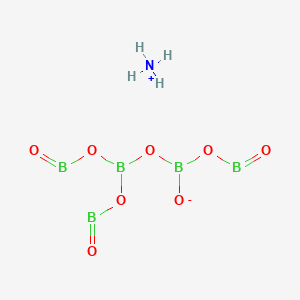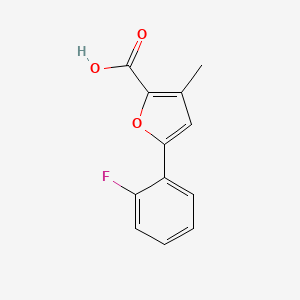
2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzyl acetamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-(trifluoromethyl)benzylamine and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The chloroacetyl chloride reacts with 4-fluoro-3-(trifluoromethyl)benzylamine to form the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired quality.
化学反应分析
Types of Reactions
2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
科学研究应用
2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The presence of the chloro, fluoro, and trifluoromethyl groups can influence its binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but lacks the chloro and acetamide functionalities.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Contains the trifluoromethyl and fluoro groups but has a nitrile instead of an acetamide group.
Uniqueness
2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide is unique due to the combination of chloro, fluoro, and trifluoromethyl groups attached to a benzyl acetamide structure. This unique combination imparts specific chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C10H8ClF4NO |
|---|---|
分子量 |
269.62 g/mol |
IUPAC 名称 |
2-chloro-N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C10H8ClF4NO/c11-4-9(17)16-5-6-1-2-8(12)7(3-6)10(13,14)15/h1-3H,4-5H2,(H,16,17) |
InChI 键 |
CXBUNQJKIJOOHN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CNC(=O)CCl)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester](/img/structure/B14768639.png)





![N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B14768677.png)




